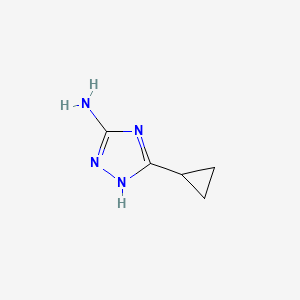

5-Cyclopropyl-4h-1,2,4-triazol-3-amine

Description

Properties

IUPAC Name |

5-cyclopropyl-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c6-5-7-4(8-9-5)3-1-2-3/h3H,1-2H2,(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKNDNCZZVHGBJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374129 | |

| Record name | 5-cyclopropyl-4h-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502546-41-0 | |

| Record name | 5-cyclopropyl-4h-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-cyclopropyl-1H-1,2,4-triazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Cyclopropyl-4H-1,2,4-triazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyclopropyl-4H-1,2,4-triazol-3-amine is a heterocyclic organic compound featuring a triazole ring substituted with a cyclopropyl group and an amine. This molecule belongs to the broader class of 1,2,4-triazole derivatives, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities. The unique combination of the rigid, three-membered cyclopropyl ring and the hydrogen-bonding capabilities of the amino and triazole groups suggests its potential as a versatile building block in the design of novel therapeutic agents. This technical guide provides a summary of the available chemical properties and highlights the current gaps in the experimental data for this compound.

Core Chemical Properties

Currently, detailed experimental data for this compound is limited in publicly accessible scientific literature. The majority of available information is sourced from commercial suppliers and computational predictions.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| IUPAC Name | This compound | Systematic Name |

| Synonyms | 3-Amino-5-cyclopropyl-4H-1,2,4-triazole, 5-Cyclopropyl-1H-1,2,4-triazol-3-amine | - |

| CAS Number | 502546-41-0 | [1] |

| Molecular Formula | C₅H₈N₄ | [1] |

| Molecular Weight | 124.14 g/mol | [1] |

| Appearance | Powder | Commercial Supplier Data |

| Purity | ≥95% - ≥98% | Commercial Supplier Data[1] |

| Storage Conditions | Room temperature or 4°C, protect from light | [1] |

| Melting Point | Data not available | Experimental value not found in literature. |

| Boiling Point | Data not available | Experimental value not found in literature. |

| Solubility | Data not available | Experimental data for solubility in common solvents (water, ethanol, DMSO, etc.) is not available. |

| pKa | Data not available | Experimental value not found in literature. |

Table 2: Computationally Predicted Properties

| Property | Value | Source/Comment |

| LogP | 0.2643 | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 67.59 Ų | ChemScene[1] |

| Hydrogen Bond Donors | 2 | ChemScene[1] |

| Hydrogen Bond Acceptors | 3 | ChemScene[1] |

| Rotatable Bonds | 1 | ChemScene[1] |

Spectral Data

Detailed experimental spectral data for this compound are not currently available in published literature. Characterization of this compound would typically involve the following spectroscopic techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): Would be used to identify the chemical environment of the hydrogen atoms, including the protons on the cyclopropyl ring, the amine group, and the triazole ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Would provide information on the carbon framework of the molecule.

-

IR (Infrared Spectroscopy): Would help identify functional groups such as N-H stretches from the amine and the triazole ring, and C-H stretches of the cyclopropyl group.

-

MS (Mass Spectrometry): Would determine the molecular weight and fragmentation pattern, confirming the compound's identity.

Experimental Protocols

Logical Workflow for a Potential Synthesis

Caption: Potential synthetic route to the target compound.

General Synthetic Protocol (Hypothetical)

A common method for the synthesis of 3-amino-5-substituted-1,2,4-triazoles involves the cyclization of an acyl aminoguanidine.

-

Activation of Carboxylic Acid: Cyclopropanecarboxylic acid would first be converted to a more reactive acylating agent, such as an acyl chloride, using a reagent like thionyl chloride or oxalyl chloride.

-

Acylation of Aminoguanidine: The resulting cyclopropanecarbonyl chloride would then be reacted with aminoguanidine (often as a salt, with a base to liberate the free base) in an appropriate solvent to form the N-cyclopropylcarbonyl aminoguanidine intermediate.

-

Cyclization: The intermediate would then be heated, typically in the presence of a base, to induce intramolecular cyclization and dehydration, yielding this compound.

Note: This is a generalized protocol, and optimization of reagents, solvents, temperatures, and reaction times would be necessary.

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or mechanism of action of this compound. The 1,2,4-triazole scaffold is known to be a key component in a variety of biologically active compounds, including antifungal, antiviral, anticancer, and anti-inflammatory agents. The activity of these compounds often stems from the ability of the triazole nitrogen atoms to coordinate with metal ions in enzyme active sites.

Hypothetical Signaling Pathway Involvement

Given the prevalence of triazoles as enzyme inhibitors, a hypothetical workflow for screening the biological activity of this compound could involve assessing its effect on various enzyme classes.

Caption: Workflow for biological activity screening.

Conclusion

This compound is a chemical entity with potential for applications in drug discovery, given its structural motifs. However, a comprehensive understanding of its chemical and biological properties is hampered by the lack of available experimental data. Further research is required to determine its physicochemical properties, develop robust synthetic protocols, and explore its pharmacological potential. The information provided in this guide serves as a baseline for future research and development efforts centered on this compound.

References

An In-Depth Technical Guide to 5-Cyclopropyl-4H-1,2,4-triazol-3-amine (CAS 502546-41-0)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available information regarding 5-Cyclopropyl-4H-1,2,4-triazol-3-amine. Detailed experimental protocols for its synthesis and specific biological activity data were not found in the available literature. The proposed synthesis protocol is a generalized representation based on common methodologies for similar compounds and has not been experimentally validated for this specific molecule.

Core Compound Properties

This compound is a heterocyclic compound featuring a triazole ring substituted with a cyclopropyl group and an amine group. The presence of the strained cyclopropyl ring and the versatile 1,2,4-triazole-3-amine core makes it a molecule of interest in medicinal chemistry and drug discovery. The 1,2,4-triazole moiety is a well-known pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities.

Table 1: Physico-chemical and Computational Data for this compound

| Property | Value | Source |

| CAS Number | 502546-41-0 | ChemScene[1] |

| Molecular Formula | C₅H₈N₄ | ChemScene[1] |

| Molecular Weight | 124.14 g/mol | ChemScene[1] |

| Purity | ≥98% (as offered by suppliers) | ChemScene[1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available | |

| SMILES | C1CC1C2=NN=C(N)N2 | |

| Storage Conditions | 4°C, protect from light | ChemScene[1] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential synthetic route to this compound could start from cyclopropanecarbonitrile. This approach involves the formation of an imidate, followed by reaction with aminoguanidine.

Generalized Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl cyclopropanecarboximidate hydrochloride

-

Cool a solution of cyclopropanecarbonitrile in anhydrous ethanol to 0°C.

-

Bubble dry hydrogen chloride gas through the solution while maintaining the temperature at 0°C until saturation.

-

Seal the reaction vessel and allow it to stand at room temperature for 24-48 hours.

-

The formation of a precipitate (the Pinner salt, ethyl cyclopropanecarboximidate hydrochloride) should be observed.

-

Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

Step 2: Synthesis of this compound

-

To a solution of sodium ethoxide in ethanol, add aminoguanidine bicarbonate and stir until the gas evolution ceases.

-

Add the ethyl cyclopropanecarboximidate hydrochloride from Step 1 to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with an appropriate acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Note: This is a generalized protocol and would require optimization of reaction conditions, such as temperature, reaction time, and purification methods.

Spectroscopic and Analytical Data

Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the reviewed literature. For characterization, the following analyses would be essential:

-

¹H NMR: To confirm the presence of the cyclopropyl and amine protons and their respective chemical environments.

-

¹³C NMR: To identify the carbon signals of the cyclopropyl ring and the triazole core.

-

FT-IR: To detect characteristic vibrational frequencies of the N-H (amine and triazole), C-N, and C=N bonds.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the compound.

Applications in Drug Development

While no specific biological activities or drug development applications have been reported for this compound, the 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry. Derivatives of 1,2,4-triazole are known to exhibit a wide range of pharmacological effects, including antifungal, antiviral, anticancer, and anti-inflammatory properties.

The incorporation of a cyclopropyl group can offer several advantages in drug design:

-

Metabolic Stability: The cyclopropyl group can block sites of metabolism, thereby increasing the half-life of a drug candidate.

-

Conformational Rigidity: It can lock the molecule in a specific conformation, which may lead to higher binding affinity and selectivity for a biological target.

-

Improved Physicochemical Properties: The cyclopropyl moiety can modulate properties such as lipophilicity and solubility.

Given these characteristics, this compound represents a valuable building block for the synthesis of novel compounds for screening in various disease areas.

Signaling Pathways and Experimental Workflows

There is no information available in the public domain regarding the modulation of any specific signaling pathways by this compound. To investigate its potential biological activity, a typical experimental workflow would involve:

Conclusion

This compound is a chemical entity with potential for use as a scaffold in the development of new therapeutic agents. While its fundamental physico-chemical properties are available from commercial suppliers, a comprehensive technical profile, including detailed synthetic protocols, spectroscopic characterization, and biological activity, is currently lacking in the public scientific literature. Further research is required to fully elucidate the chemical and biological properties of this compound and to explore its potential in drug discovery and development. Professionals in the field are encouraged to consider this molecule as a starting point for the design and synthesis of novel compound libraries for biological screening.

References

An In-depth Technical Guide to the Structure Elucidation of 5-Cyclopropyl-4H-1,2,4-triazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 5-Cyclopropyl-4H-1,2,4-triazol-3-amine. While specific experimental data for this compound is not extensively available in published literature, this document outlines the expected synthetic routes, spectroscopic characteristics, and potential biological significance based on established principles of organic chemistry and the known properties of analogous 1,2,4-triazole derivatives. This guide serves as a valuable resource for researchers involved in the synthesis, characterization, and development of novel heterocyclic compounds.

Introduction

This compound is a heterocyclic compound featuring a 1,2,4-triazole ring substituted with a cyclopropyl group at the 5-position and an amino group at the 3-position. The 1,2,4-triazole scaffold is a prominent pharmacophore found in a wide range of biologically active molecules, exhibiting diverse therapeutic properties including antifungal, antiviral, anticancer, and anti-inflammatory activities. The introduction of a cyclopropyl moiety can significantly influence the pharmacological profile of a molecule by altering its conformational rigidity, metabolic stability, and binding interactions with biological targets.

This guide will detail the logical workflow for confirming the structure of this compound, from its synthesis to its comprehensive spectroscopic analysis.

Proposed Synthesis Pathway

A common and effective method for the synthesis of 3-amino-5-substituted-4H-1,2,4-triazoles involves the cyclization of an appropriate precursor with aminoguanidine. A plausible synthetic route for this compound is the reaction of cyclopropanecarboxylic acid or its derivatives with aminoguanidine.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

Cyclopropanecarboxylic acid

-

Thionyl chloride (SOCl₂) or a carbodiimide coupling agent (e.g., EDCI)

-

Aminoguanidine hydrochloride

-

Suitable solvent (e.g., pyridine, DMF)

-

Base (e.g., sodium hydroxide, potassium carbonate)

Procedure:

-

Activation of Carboxylic Acid: Cyclopropanecarboxylic acid is converted to a more reactive species. For example, it can be reacted with thionyl chloride to form cyclopropanecarbonyl chloride.

-

Condensation: The activated cyclopropyl derivative is then reacted with aminoguanidine hydrochloride in a suitable solvent. This reaction forms an acylaminoguanidine intermediate.

-

Cyclization: The intermediate is heated, often in the presence of a base, to induce cyclization and dehydration, yielding the final product, this compound.

-

Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol, water) to obtain the pure compound.

Structure Elucidation Workflow

The confirmation of the chemical structure of the synthesized compound relies on a combination of spectroscopic techniques.

Caption: Workflow for the structure elucidation of the target compound.

Spectroscopic Data and Interpretation

The following tables summarize the expected spectroscopic data for this compound based on the known characteristics of similar compounds.

Mass Spectrometry

Table 1: Expected Mass Spectrometry Data

| Parameter | Expected Value | Interpretation |

| Molecular Formula | C₅H₈N₄ | Consistent with the proposed structure. |

| Molecular Weight | 124.14 g/mol | Confirms the elemental composition. |

| [M+H]⁺ (ESI-MS) | m/z 125.08 | Protonated molecule, confirming the molecular weight. |

| Key Fragmentation | Loss of N₂, HCN | Characteristic fragmentation pattern of the 1,2,4-triazole ring. |

Infrared (IR) Spectroscopy

Table 2: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3300 - 3100 | N-H | Stretching (Amine and Triazole NH) |

| 3080 - 3000 | C-H | Stretching (Cyclopropyl) |

| 1650 - 1600 | C=N | Stretching (Triazole ring) |

| 1600 - 1550 | N-H | Bending (Amine) |

| 1500 - 1400 | C-N | Stretching (Triazole ring) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Expected ¹H NMR Chemical Shifts (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.5 | br s | 1H | 4-H (Triazole NH) |

| ~5.5 | br s | 2H | -NH₂ |

| ~1.8 - 2.0 | m | 1H | Cyclopropyl CH |

| ~0.8 - 1.0 | m | 4H | Cyclopropyl CH₂ |

Table 4: Expected ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C3 (Triazole) |

| ~155 | C5 (Triazole) |

| ~5 - 10 | Cyclopropyl CH₂ |

| ~0 - 5 | Cyclopropyl CH |

Potential Biological Signaling Pathways

While specific biological data for this compound is not available, many 3-amino-1,2,4-triazole derivatives have been reported to exhibit a range of biological activities. These activities often stem from the ability of the triazole scaffold to interact with various enzymes and receptors. For instance, some 1,2,4-triazole-containing compounds are known to inhibit cytochrome P450 enzymes, which are crucial in the biosynthesis of sterols in fungi and in the metabolism of various substances in humans.

Caption: Hypothesized mechanism of action for the target compound.

Further research, including in vitro and in vivo studies, would be necessary to elucidate the specific biological targets and signaling pathways modulated by this compound.

Conclusion

The structural elucidation of this compound can be confidently achieved through a systematic approach combining logical synthesis and comprehensive spectroscopic analysis. While direct experimental data for this specific molecule is sparse, this guide provides a robust framework based on the well-established chemistry of 1,2,4-triazoles. The presented methodologies and expected data serve as a valuable reference for chemists and pharmacologists working on the discovery and development of novel triazole-based therapeutic agents. The unique combination of the 3-amino-1,2,4-triazole core with a cyclopropyl substituent makes this compound an interesting candidate for further biological evaluation.

Technical Guide: Physicochemical Properties of 5-Cyclopropyl-4H-1,2,4-triazol-3-amine

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyclopropyl-4H-1,2,4-triazol-3-amine is a heterocyclic organic compound featuring a triazole ring substituted with a cyclopropyl group and an amine group. This structure is of interest in medicinal chemistry and drug development due to the prevalence of the 1,2,4-triazole scaffold in pharmacologically active molecules. This document provides a concise technical overview of its fundamental physicochemical properties, focusing on its molecular weight and structure.

Molecular Identity and Properties

The core quantitative data for this compound are summarized below. These identifiers are crucial for unambiguous documentation in research and regulatory submissions.

| Identifier | Value | Source |

| Compound Name | This compound | N/A |

| CAS Number | 502546-41-0 | [1][2] |

| Molecular Formula | C₅H₈N₄ | [1][2] |

| Molecular Weight | 124.14 g/mol | [1][2] |

| Canonical SMILES | C1CC1C2=NN=C(N)N2 | [1] |

Experimental Protocols: Molecular Weight Determination

Methodology:

The molecular weight of a compound is a fundamental property derived from its molecular formula. The calculation for this compound is based on the summation of the atomic weights of its constituent atoms, as defined by its empirical formula, C₅H₈N₄.

The standard atomic weights used for this calculation are sourced from the International Union of Pure and Applied Chemistry (IUPAC):

-

Carbon (C): 12.011 u

-

Hydrogen (H): 1.008 u

-

Nitrogen (N): 14.007 u

Calculation:

-

Molecular Weight = (5 × Atomic Weight of C) + (8 × Atomic Weight of H) + (4 × Atomic Weight of N)

-

Molecular Weight = (5 × 12.011) + (8 × 1.008) + (4 × 14.007)

-

Molecular Weight = 60.055 + 8.064 + 56.028

-

Molecular Weight ≈ 124.147 g/mol

The widely reported and accepted molecular weight is 124.14 g/mol .[1][2]

Visualization

Chemical Structure

The following diagram illustrates the two-dimensional chemical structure of this compound, detailing the connectivity of the triazole, cyclopropyl, and amine moieties.

Caption: 2D structure of this compound.

References

Synthesis of 5-Cyclopropyl-4H-1,2,4-triazol-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for 5-Cyclopropyl-4H-1,2,4-triazol-3-amine, a valuable heterocyclic building block in medicinal chemistry. The document details the core synthetic strategy, provides a plausible experimental protocol, summarizes relevant quantitative data for analogous compounds, and presents a visual representation of the reaction pathway.

Core Synthesis Pathway: Cyclization of Aminoguanidine with Cyclopropanecarboxylic Acid

The most direct and widely applicable method for the synthesis of 5-substituted-3-amino-1,2,4-triazoles is the condensation and subsequent cyclization of a carboxylic acid with aminoguanidine or one of its salts (e.g., hydrochloride or bicarbonate).[1][2] This approach is favored for its operational simplicity and the ready availability of the starting materials.

The reaction proceeds through the formation of an acylaminoguanidine intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the stable 1,2,4-triazole ring. The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields for the synthesis of various 5-substituted 3-amino-1,2,4-triazoles.[1][2]

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocols

While a specific experimental protocol for this compound is not explicitly detailed in the surveyed literature, the following procedure is adapted from general methods for the synthesis of analogous 5-substituted 3-amino-1,2,4-triazoles using microwave-assisted synthesis.[2]

Materials:

-

Aminoguanidine bicarbonate

-

Cyclopropanecarboxylic acid

-

Hydrochloric acid (concentrated)

-

Water

-

Ethanol

Equipment:

-

Microwave synthesizer with sealed reaction vessels

-

Standard laboratory glassware

-

Magnetic stirrer and hotplate

-

Rotary evaporator

-

Melting point apparatus

-

pH meter or pH paper

Procedure:

-

Reaction Setup: In a 10 mL sealed microwave reaction vial equipped with a magnetic stir bar, combine aminoguanidine bicarbonate (1.0 mmol, 136.1 mg) and cyclopropanecarboxylic acid (1.2 mmol, 103.3 mg).

-

Acidification: Add 2 mL of water to the vial, followed by the dropwise addition of concentrated hydrochloric acid until the pH of the mixture is approximately 1-2. This will result in the in-situ formation of aminoguanidine hydrochloride and facilitate the reaction.

-

Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the reaction mixture at 150 °C for 30-60 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, allow the vial to cool to room temperature. Carefully open the vial and neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Crystallization: The product may precipitate upon neutralization. If so, cool the mixture in an ice bath to promote further crystallization. Collect the solid product by vacuum filtration and wash with cold water.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

-

Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Quantitative Data for Analogous Compounds

The following table summarizes the reported yields and melting points for the synthesis of various 5-substituted 3-amino-1,2,4-triazoles prepared by the condensation of carboxylic acids with aminoguanidine bicarbonate under microwave irradiation.[2] This data can be used to estimate the expected outcome for the synthesis of the cyclopropyl analog.

| 5-Substituent | Carboxylic Acid Precursor | Yield (%) | Melting Point (°C) |

| Phenyl | Benzoic acid | 85 | 185–187 |

| Methyl | Acetic acid | 75 | 188–190 |

| Ethyl | Propionic acid | 78 | 170–172 |

| Propyl | Butyric acid | 80 | 165–167 |

| Isopropyl | Isobutyric acid | 72 | 193–195 |

Logical Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of the target compound.

This guide provides a comprehensive starting point for the synthesis of this compound. Researchers should optimize the reaction conditions, such as temperature, time, and purification methods, to achieve the best results for their specific applications. Standard laboratory safety procedures should be followed at all times.

References

An In-Depth Technical Guide to 5-Cyclopropyl-4H-1,2,4-triazol-3-amine: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Cyclopropyl-4H-1,2,4-triazol-3-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical and physical properties, outlines a plausible synthetic pathway based on established methodologies for 1,2,4-triazole synthesis, and explores its potential biological activities and applications. While specific data on the discovery and dedicated biological studies of this exact molecule are limited in publicly accessible literature, this guide extrapolates from research on structurally related compounds to provide a thorough understanding of its potential.

Introduction

The 1,2,4-triazole nucleus is a prominent scaffold in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities including antifungal, antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of the triazole ring, such as its ability to participate in hydrogen bonding and its metabolic stability, make it a privileged structure in drug design. The incorporation of a cyclopropyl group can further enhance pharmacological properties by introducing conformational rigidity and improving metabolic stability. This guide focuses on the 5-cyclopropyl substituted 3-amino-1,2,4-triazole, a molecule with potential for further investigation and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, formulation, and pharmacokinetic profiling.

| Property | Value | Reference |

| CAS Number | 502546-41-0 | [1] |

| Molecular Formula | C₅H₈N₄ | [1] |

| Molar Mass | 124.14 g/mol | [1] |

| Predicted Melting Point | 128 °C | [1] |

| Predicted Boiling Point | 383.4±25.0 °C | [1] |

| Predicted Density | 1.469±0.06 g/cm³ | [1] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A likely synthetic route involves the reaction of aminoguanidine with cyclopropanecarboxylic acid or its derivatives. This pathway is illustrated in the workflow diagram below.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on the synthesis of similar 3-amino-1,2,4-triazoles and would require optimization for this specific compound.

Step 1: Formation of Cyclopropylcarbonylaminoguanidine

-

To a stirred solution of aminoguanidine hydrochloride (1 equivalent) in a suitable solvent such as pyridine or dimethylformamide (DMF), add cyclopropanecarbonyl chloride (1 equivalent) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield the acylaminoguanidine intermediate.

Step 2: Cyclization to this compound

-

Heat the acylaminoguanidine intermediate obtained in Step 1 at a temperature above its melting point (typically 150-200 °C) for several hours. The reaction can also be carried out in a high-boiling solvent like diphenyl ether or under basic conditions (e.g., refluxing in aqueous sodium hydroxide).

-

Monitor the cyclization by TLC.

-

After cooling, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water, or ethanol/water mixture) to afford pure this compound.

Potential Biological Activities and Applications

The 1,2,4-triazole scaffold is a versatile pharmacophore, and its derivatives have been extensively explored for various therapeutic applications. The introduction of a cyclopropyl moiety can positively influence the biological activity profile.

Antifungal Activity

A study on a derivative, 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole, has demonstrated fungicidal activity. This suggests that the core 5-cyclopropyl-1,2,4-triazole structure could be a valuable starting point for the development of novel antifungal agents. The proposed mechanism of action for many triazole antifungals involves the inhibition of lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis in fungi.

Enzyme Inhibition

Derivatives of 1,2,4-triazoles have been shown to inhibit various enzymes. The nitrogen atoms in the triazole ring can coordinate with metal ions in the active sites of metalloenzymes, leading to their inhibition. The specific enzyme inhibitory potential of this compound would need to be experimentally determined but could be a promising area of research.

The potential interaction of a triazole compound with a generic enzyme active site is depicted below.

Caption: Conceptual diagram of enzyme inhibition by a triazole derivative.

Other Potential Applications

Given the broad range of activities of 1,2,4-triazoles, this compound and its derivatives could also be investigated for:

-

Antimicrobial activity: Against various bacterial strains.

-

Anticancer activity: By targeting specific pathways involved in cell proliferation.

-

Anti-inflammatory activity: Through the modulation of inflammatory mediators.

Conclusion and Future Directions

This compound is a compound with significant potential for drug discovery and development, stemming from the well-established biological importance of the 1,2,4-triazole scaffold and the beneficial properties imparted by the cyclopropyl group. While detailed biological studies on this specific molecule are not widely reported, this guide provides a solid foundation for future research.

Future work should focus on:

-

Optimization of the synthetic protocol: To develop a high-yielding and scalable synthesis.

-

Biological screening: To evaluate its activity against a wide range of biological targets, including fungal and bacterial strains, cancer cell lines, and key enzymes.

-

Structure-activity relationship (SAR) studies: To design and synthesize novel derivatives with improved potency and selectivity.

-

Mechanism of action studies: To elucidate the specific molecular targets and signaling pathways modulated by this compound.

By pursuing these research avenues, the full therapeutic potential of this compound can be unlocked, potentially leading to the discovery of new and effective therapeutic agents.

References

5-Cyclopropyl-4H-1,2,4-triazol-3-amine: A Technical Review for Drug Discovery Professionals

An In-depth Guide to the Synthesis, Potential Biological Activity, and Experimental Evaluation of a Promising Heterocyclic Scaffold

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized for its metabolic stability and capacity to engage in diverse biological interactions. This privileged scaffold is present in a wide array of clinically approved drugs, demonstrating its versatility and therapeutic potential.[1] Among the myriad of substituted triazoles, 5-Cyclopropyl-4H-1,2,4-triazol-3-amine emerges as a compound of significant interest for researchers and drug development professionals. Its unique combination of a compact, rigid cyclopropyl group and a reactive amino functionality offers a fertile ground for the development of novel therapeutic agents.

This technical guide provides a comprehensive overview of the available literature on this compound and its closely related analogs. It details synthetic methodologies, summarizes key biological findings, and presents experimental protocols to facilitate further research and development in this area.

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in the readily available literature, its synthesis can be extrapolated from established methods for analogous 1,2,4-triazole derivatives. A plausible and efficient synthetic route involves the cyclization of a key thiosemicarbazide intermediate.

A multi-step synthesis, adapted from methodologies described for similar compounds, is presented below.[2] This approach begins with the preparation of a cyclopropyl-substituted acylhydrazide, which is then converted to the corresponding thiosemicarbazide. Subsequent base-catalyzed cyclization yields the desired 4-amino-1,2,4-triazole-3-thiol, which can be further modified to produce the target amine.

Proposed Synthetic Pathway

Caption: Proposed synthetic route for this compound.

Key Experimental Protocols

Synthesis of 4-Cyclopropyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-4H-1,2,4-triazole-3-thiol (A closely related intermediate) [2]

A mixture of 4-methyl-1,2,3-thiadiazole-5-carbohydrazide (5 mmol) and cyclopropyl isothiocyanate (5 mmol) was refluxed for 1 hour in ethanol. The resulting solid was filtered and recrystallized from methanol to yield the thiosemicarbazide intermediate. This intermediate (3 mmol) was then refluxed in a 2 M sodium hydroxide solution (15 mL) for 3 hours. After cooling, the solution was acidified with dilute hydrochloric acid to precipitate the product. The solid was filtered, washed with water, and dried to afford the title compound.

Potential Biological Activities and Therapeutic Targets

Derivatives of the 1,2,4-triazole scaffold have been extensively investigated and have demonstrated a broad spectrum of pharmacological activities.[1][3] While specific biological data for this compound is scarce in the public domain, the known activities of its analogs suggest several promising avenues for investigation.

Kinase Inhibition:

The 1,2,4-triazole moiety is a well-established pharmacophore in the design of kinase inhibitors.[4] Notably, derivatives have shown potent inhibitory activity against Pim kinases, which are implicated in various cancers.[5] The cyclopropyl group in the 5-position can provide favorable interactions within the ATP-binding pocket of these kinases.

Anticancer Activity:

Numerous 1,2,4-triazole derivatives have exhibited significant anti-proliferative effects against various cancer cell lines.[6][7] The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell growth and survival.

Antimicrobial and Antifungal Activity:

The 1,2,4-triazole ring is a core component of several successful antifungal drugs.[3] Derivatives of this scaffold have also shown promising activity against a range of bacterial and fungal pathogens.

Quantitative Data for Related Compounds

To provide a quantitative perspective, the following table summarizes the biological activity of selected 1,2,4-triazole derivatives from the literature.

| Compound ID | Target/Assay | Activity (IC50/MIC) | Reference |

| Vg | CDK4 | 0.891 µM | [7] |

| Vg | CDK6 | 3.479 µM | [7] |

| Vf | CDK4 | 2.91 µM | [7] |

| Vf | CDK6 | 1.914 µM | [7] |

| 48g | S. aureus | 0.5-1 µM | [1] |

| 48g | B. subtilis | 0.5-1 µM | [1] |

| 48g | E. coli | 0.5-1 µM | [1] |

| 48g | P. aeruginosa | 0.5-1 µM | [1] |

Signaling Pathways and Experimental Workflows

The potential of this compound and its derivatives as kinase inhibitors suggests their involvement in crucial cellular signaling pathways. The Pim kinases, for instance, are key regulators of cell survival and proliferation, making them attractive targets in oncology.

Pim Kinase Signaling Pathway

Caption: Inhibition of the Pim-1 kinase signaling pathway by a potential inhibitor.

General Workflow for Synthesis and Evaluation

A systematic approach is essential for the successful development of new drug candidates based on the this compound scaffold. The following workflow outlines the key stages, from initial synthesis to biological characterization.

Caption: A typical workflow for the development of a new therapeutic agent.

Conclusion and Future Directions

This compound represents a promising starting point for the design and synthesis of novel, biologically active compounds. While direct experimental data for this specific molecule is limited, the extensive research on related 1,2,4-triazole derivatives provides a strong rationale for its further investigation. Future research should focus on the development of a robust and scalable synthetic route to this core, followed by a comprehensive biological evaluation against a panel of relevant targets, particularly protein kinases. The insights gained from such studies could pave the way for the discovery of new and effective therapeutic agents for a range of diseases.

References

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 4. researchgate.net [researchgate.net]

- 5. Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 5-Cyclopropyl-4H-1,2,4-triazol-3-amine: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Cyclopropyl-4H-1,2,4-triazol-3-amine, a heterocyclic compound of significant interest in medicinal chemistry. The document details its chemical identity, including its IUPAC name and structural properties. A plausible synthetic route is outlined, drawing from established methodologies for related 1,2,4-triazole derivatives. While specific experimental data for the title compound is limited in publicly available literature, this guide compiles representative analytical data and biological activities of structurally similar compounds to provide a substantive framework for researchers. The potential of the 3-amino-5-cyclopropyl-1,2,4-triazole scaffold in drug discovery is highlighted, with a focus on its reported antimicrobial and anticancer activities. This document aims to serve as a valuable resource for scientists engaged in the exploration and development of novel therapeutics based on the 1,2,4-triazole nucleus.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . It is also commonly referred to as 5-cyclopropyl-1,2,4-triazol-3-ylamine.

The structure of this compound is characterized by a five-membered 1,2,4-triazole ring substituted with a cyclopropyl group at position 5 and an amine group at position 3. The "4H" designation indicates the position of the saturating hydrogen atom on the triazole ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₈N₄ | ChemBK[1] |

| Molecular Weight | 124.14 g/mol | ChemBK[1] |

| CAS Number | 502546-41-0 | ChemBK[1] |

| Predicted Melting Point | 128 °C | ChemBK[1] |

| Predicted Boiling Point | 383.4 ± 25.0 °C | ChemBK[1] |

| Predicted Density | 1.469 ± 0.06 g/cm³ | ChemBK[1] |

Synthesis and Characterization

Proposed Experimental Protocol for Synthesis

This protocol is adapted from a general method for the synthesis of 5-substituted 3-amino-1,2,4-triazoles.

Materials:

-

Cyclopropanecarboxylic acid

-

Aminoguanidine bicarbonate

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Microwave reactor

Procedure:

-

In a microwave-safe reaction vessel, combine cyclopropanecarboxylic acid (1.0 eq) and aminoguanidine bicarbonate (1.1 eq).

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Add ethanol as the solvent.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a controlled temperature (e.g., 150 °C) for a specified time (e.g., 30 minutes).

-

After cooling, the reaction mixture is concentrated under reduced pressure.

-

The crude product is purified by a suitable method, such as recrystallization or column chromatography, to yield this compound.

Figure 1: Proposed synthesis workflow for this compound.

Representative Analytical Data

Specific analytical data for this compound is not available in the searched literature. However, the following table presents typical spectral data for closely related 3-amino-5-substituted-1,2,4-triazoles, which can serve as a reference for characterization.

Table 2: Representative Spectroscopic Data for Analogous 1,2,4-Triazole Derivatives

| Data Type | Compound | Key Signals |

| ¹H NMR | 5-((styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amine | δ 4.42 (s, 2H, CH₂), 5.36 (br s, 2H, NH₂), 6.90 (d, 1H, olefinic H), 12.67 (br s, 1H, NH)[2] |

| ¹³C NMR | 5-((styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amine | δ 59.2 (CH₂), 156.5 (C-3), 160.3 (C-5)[2] |

| IR (KBr) | 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | 3452, 3298 cm⁻¹ (NH₂), 2595 cm⁻¹ (S-H)[3] |

| MS (EI) | 4-propyl-4H-1,2,4-triazol-3-amine | m/z 126 (M⁺)[4] |

Biological Activity and Potential Applications

The 1,2,4-triazole scaffold is a well-established pharmacophore present in numerous clinically approved drugs. Derivatives of 1,2,4-triazole exhibit a wide range of biological activities, including antifungal, antibacterial, anticancer, and anticonvulsant properties.

Antimicrobial Activity

Many 1,2,4-triazole derivatives have demonstrated significant activity against various bacterial and fungal strains. The mechanism of action for some antifungal triazoles involves the inhibition of lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi.

Table 3: In Vitro Antimicrobial Activity of Representative 1,2,4-Triazole Derivatives

| Compound | Organism | Activity (MIC, µg/mL) | Reference |

| 4-amino-5-aryl-4H-1,2,4-triazole derivative | E. coli | 5 | [5] |

| 4-amino-5-aryl-4H-1,2,4-triazole derivative | B. subtilis | 5 | [5] |

| Schiff base of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | S. aureus | Strong activity, comparable to streptomycin | [6] |

| Schiff base of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | M. gypseum | Strong activity, superior to ketoconazole | [6] |

Anticancer Activity

The 1,2,4-triazole nucleus is a key structural component in several approved anticancer drugs, such as anastrozole and letrozole. Research has shown that various derivatives of 1,2,4-triazole exhibit potent antiproliferative activity against a range of cancer cell lines.

Table 4: In Vitro Anticancer Activity of Representative 1,2,4-Triazole Derivatives

| Compound | Cell Line | Activity (IC₅₀, µM) | Reference |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analog | SNB-75 (CNS Cancer) | PGI of 41.25% at 10 µM | [7] |

| 1,2,3-triazole derivative | HT-1080 (Fibrosarcoma) | 15.13 | [8] |

| 5-amino[1][9][10]triazole derivative | HepG2 (Liver Cancer) | 17.69 - 25.4 | [11] |

| 5-amino[1][9][10]triazole derivative | MCF7 (Breast Cancer) | 17.69 - 27.09 | [11] |

Mechanism of Action and Signaling Pathways

While a specific signaling pathway for this compound has not been elucidated, studies on related compounds provide insights into potential mechanisms. For instance, 3-amino-1,2,4-triazole has been shown to be an inhibitor of protein synthesis on mitoribosomes and to affect heme synthesis.[12] In the context of cancer, some 1,2,4-triazole derivatives have been found to induce apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4H-1,2,4-Triazol-3-amine, 4-propyl- [webbook.nist.gov]

- 5. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. rsc.org [rsc.org]

- 10. chembk.com [chembk.com]

- 11. researchgate.net [researchgate.net]

- 12. 3-Amino-1,2,4-triazole is an inhibitor of protein synthesis on mitoribosomes in Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]

Predicted Bioactivity of 5-Cyclopropyl-4h-1,2,4-triazol-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[1][2][3][4] This technical guide provides a predictive overview of the bioactivity of a specific derivative, 5-Cyclopropyl-4h-1,2,4-triazol-3-amine. Due to the limited availability of direct experimental data for this compound, this document extrapolates potential biological activities, experimental evaluation protocols, and possible mechanisms of action based on extensive research on structurally related 1,2,4-triazole analogs. The information presented herein is intended to serve as a foundational resource for researchers initiating investigations into this promising molecule.

Predicted Biological Activities and Physicochemical Properties

Based on the known bioactivities of other 1,2,4-triazole derivatives, this compound is predicted to possess a range of pharmacological effects. The cyclopropyl group may influence the compound's steric and electronic properties, potentially enhancing its interaction with biological targets.[5] The amine substituent provides a site for hydrogen bonding and potential further chemical modification.

Predicted Physicochemical and ADME Properties

In silico analysis is a crucial first step in drug discovery to predict the pharmacokinetic properties of a compound.[6][7][8] The following table summarizes the predicted Absorption, Distribution, Metabolism, and Excretion (ADME) properties for this compound, based on general characteristics of similar small heterocyclic molecules.

| Property | Predicted Value | Significance |

| Molecular Weight | 124.14 g/mol | Adherence to Lipinski's Rule of Five for drug-likeness.[1][7] |

| LogP | 0.5 - 1.5 | Indicates good oral bioavailability. |

| Topological Polar Surface Area (TPSA) | < 140 Ų | Suggests good cell membrane permeability.[6] |

| Hydrogen Bond Donors | 2 | Contributes to target binding. |

| Hydrogen Bond Acceptors | 3 | Contributes to target binding. |

| Blood-Brain Barrier (BBB) Permeability | Unlikely | Low potential for CNS side effects. |

| CYP450 Inhibition | Likely non-inhibitor | Reduced potential for drug-drug interactions.[6] |

Predicted Bioactivity Spectrum

The 1,2,4-triazole nucleus is associated with a broad range of biological activities.[3] The table below outlines the predicted bioactivities for this compound, along with potential mechanisms and relevant in vitro models for testing.

| Predicted Bioactivity | Potential Mechanism of Action | Suggested In Vitro Assay |

| Antifungal | Inhibition of fungal cytochrome P450 enzymes (e.g., 14α-demethylase).[9] | Broth microdilution assay against Candida albicans, Aspergillus niger. |

| Antibacterial | Disruption of bacterial cell wall synthesis or DNA gyrase inhibition. | Minimum Inhibitory Concentration (MIC) determination against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[10] |

| Anticancer | Inhibition of kinases involved in cell proliferation, induction of apoptosis.[8] | Cytotoxicity assay (e.g., MTT) against various cancer cell lines (e.g., HCT-116, MCF-7).[8] |

| Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes or modulation of inflammatory cytokine production. | COX inhibition assay, measurement of nitric oxide (NO) production in LPS-stimulated macrophages. |

| Antioxidant | Scavenging of free radicals.[11] | DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[11] |

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of the predicted bioactivities. The following sections provide standardized protocols for key in vitro assays.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Fungal Inoculum: A standardized suspension of fungal cells (e.g., Candida albicans) is prepared in RPMI-1640 medium to a concentration of 0.5–2.5 x 10³ cells/mL.

-

Compound Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate, typically ranging from 0.03 to 32 µg/mL.

-

Inoculation: Each well is inoculated with the fungal suspension. A positive control (fungal suspension without compound) and a negative control (medium only) are included.

-

Incubation: The plate is incubated at 35°C for 24-48 hours.

-

Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often observed visually or measured spectrophotometrically.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol follows the principles of the broth microdilution method for bacteria.

-

Preparation of Bacterial Inoculum: A standardized bacterial suspension (e.g., E. coli, S. aureus) is prepared in Mueller-Hinton Broth (MHB) to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: A serial dilution of the test compound is prepared in MHB in a 96-well plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Cancer cells (e.g., HCT-116) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound for 24-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at approximately 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

Predicted Signaling Pathways and Workflows

To visualize the potential mechanisms and experimental processes, the following diagrams are provided in DOT language.

Caption: Predicted inhibition of fungal ergosterol biosynthesis.

Caption: A typical workflow for in vitro drug discovery.

Conclusion

While direct experimental data on this compound is not yet available, the extensive body of research on the 1,2,4-triazole class of compounds allows for a strong predictive assessment of its bioactivity. This molecule is a promising candidate for further investigation as an antifungal, antibacterial, and anticancer agent. The experimental protocols and predicted mechanisms of action outlined in this guide provide a solid framework for initiating such research. Further in silico and in vitro studies are warranted to validate these predictions and fully elucidate the therapeutic potential of this compound.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. scirp.org [scirp.org]

- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Buy 4-Cyclopropyl-1-methyl-1H-1,2,3-triazol-5-amine (EVT-13314514) [evitachem.com]

- 6. In Silico Analysis, Synthesis, and Biological Evaluation of Triazole Derivatives as H1 Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions [pharmacia.pensoft.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

An In-depth Technical Guide on the Physical Characteristics of 5-Cyclopropyl-4h-1,2,4-triazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 5-Cyclopropyl-4h-1,2,4-triazol-3-amine (CAS No. 502546-41-0). The information is compiled for professionals in research and drug development, with a focus on structured data, experimental methodologies, and logical workflows.

Core Physical and Chemical Properties

This compound is a heterocyclic compound featuring a triazole ring substituted with a cyclopropyl group and an amine group.[1] These functional groups are key to its chemical reactivity and physical properties, making it a valuable building block in medicinal chemistry.[1] The quantitative physical and chemical data are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₈N₄ | [2][3] |

| Molecular Weight | 124.14 g/mol | [2][3] |

| Melting Point | 128 °C | [2] |

| Boiling Point | 383.4 ± 25.0 °C (Predicted) | [2] |

| Density | 1.469 ± 0.06 g/cm³ (Predicted) | [2] |

| LogP | 0.2643 | [3] |

| Topological Polar Surface Area (TPSA) | 67.59 Ų | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Rotatable Bond Count | 1 | [3] |

Experimental Protocols for Property Determination

The following sections detail generalized, standard laboratory protocols for determining key physical characteristics such as melting point and solubility.

The melting point is a critical indicator of a compound's purity.[4] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range.

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or DigiMelt)[5]

-

Glass capillary tubes (one end sealed)[6]

-

Spatula

-

Mortar and pestle (if sample needs to be ground)

Procedure:

-

Sample Preparation: Place a small amount of the dry, solid this compound onto a clean, dry surface. Gently jab the open end of a capillary tube into the powder.[6]

-

Packing the Sample: Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. Alternatively, drop the tube through a long, narrow glass tube to pack the solid tightly at the bottom. The packed sample height should be approximately 1-2 mm.[6][7]

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.[6]

-

Approximate Determination (Rapid Run): If the melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/minute) to find an approximate melting range.[5]

-

Accurate Determination (Slow Run): Allow the apparatus to cool to at least 15-20 °C below the approximate melting point.[6] Begin heating again at a slow rate (1-2 °C/minute) to allow for thermal equilibrium between the sample, heating block, and thermometer.[5]

-

Data Recording: Record two temperatures:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire sample has completely melted into a transparent liquid.[6]

-

-

Reporting: The melting point is reported as the range from T₁ to T₂. For this compound, this is documented as 128 °C.[2]

Solubility is the maximum amount of a solute that can be dissolved in a given amount of solvent at a specific temperature.[8] The shake-flask method is a conventional technique for determining equilibrium solubility.[9][10] Given the polar amine and triazole moieties, the compound is expected to be soluble in polar solvents.[11]

Objective: To determine the saturation concentration of the compound in a solvent (e.g., water) at a controlled temperature.

Apparatus:

-

Analytical balance

-

Vials or flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm)

-

Analytical instrumentation for concentration measurement (e.g., HPLC-UV)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent (e.g., purified water). The excess solid ensures that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[9]

-

Sample Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle.[9] Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is crucial to prevent artificially high concentration readings.

-

Analysis: Dilute the filtered saturated solution with a suitable solvent. Analyze the concentration of the compound in the diluted sample using a validated analytical method, such as HPLC-UV.

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is typically expressed in units of mg/L or mol/L.

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate logical workflows relevant to the characterization and synthesis of this compound.

References

- 1. CAS 502546-41-0: 5-cyclopropyl-1H-1,2,4-triazol-3-amine [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. chemscene.com [chemscene.com]

- 4. pennwest.edu [pennwest.edu]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. researchgate.net [researchgate.net]

- 11. solubilityofthings.com [solubilityofthings.com]

Methodological & Application

Synthesis Protocol for 5-Cyclopropyl-4H-1,2,4-triazol-3-amine: Application Notes for Researchers

For distribution to: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and experimental protocols for the synthesis of 5-Cyclopropyl-4H-1,2,4-triazol-3-amine, a valuable heterocyclic building block for pharmaceutical and agrochemical research. The protocols outlined below are based on established synthetic methodologies for 1,2,4-triazole derivatives and provide two viable routes from commercially available starting materials.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The 1,2,4-triazole core is a well-known pharmacophore present in a wide range of therapeutic agents, while the cyclopropyl moiety can impart unique conformational constraints, improve metabolic stability, and enhance biological activity. This document details two robust protocols for the synthesis of this target compound: a microwave-assisted one-pot synthesis from methyl cyclopropanecarboxylate and aminoguanidine hydrochloride, and a two-step synthesis involving the preparation of cyclopropanecarbonyl chloride followed by condensation with aminoguanidine.

Data Presentation

Table 1: Physicochemical Properties of Key Reagents

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Flash Point (°C) |

| Methyl cyclopropanecarboxylate | C₅H₈O₂ | 100.12 | 119 | 0.985 | 17.8 |

| Cyclopropanecarbonyl chloride | C₄H₅ClO | 104.54 | 110-112 | 1.20 | - |

| Aminoguanidine bicarbonate | CH₆N₄·H₂CO₃ | 136.11 | - | - | - |

| Hydrochloric acid (37%) | HCl | 36.46 | - | ~1.18 | - |

| Sodium Methoxide | CH₃NaO | 54.02 | - | - | - |

Table 2: Expected Physicochemical Properties and Yields of Intermediates and Final Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Expected Melting Point (°C) |

| Aminoguanidine hydrochloride | CH₇N₄Cl | 110.54 | >95% (from bicarbonate) | 164-166 |

| 1-(Cyclopropylcarbonyl)aminoguanidine | C₅H₁₀N₄O | 142.16 | - | - |

| This compound | C₅H₈N₄ | 124.15 | 70-85% | Not reported (estimation based on analogs: 130-160) |

Experimental Protocols

Protocol 1: Microwave-Assisted One-Pot Synthesis from Methyl Cyclopropanecarboxylate

This protocol is adapted from a general method for the synthesis of 5-substituted 3-amino-1,2,4-triazoles from carboxylic acid esters and aminoguanidine bicarbonate[1].

Step 1: Preparation of Aminoguanidine Hydrochloride

-

In a 100 mL round-bottom flask, suspend aminoguanidine bicarbonate (13.6 g, 0.1 mol) in water (20 mL).

-

While stirring in an ice bath, slowly add 37% hydrochloric acid (~8.2 mL, 0.1 mol) until the effervescence ceases and the solution becomes clear.

-

Remove the water under reduced pressure to obtain aminoguanidine hydrochloride as a white solid. Dry in a vacuum oven at 50°C for 4 hours.

Step 2: Synthesis of this compound

-

In a 50 mL microwave process vial, combine aminoguanidine hydrochloride (11.05 g, 0.1 mol) and methyl cyclopropanecarboxylate (10.01 g, 0.1 mol).

-

Add sodium methoxide (5.40 g, 0.1 mol) to the mixture.

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at 150°C for 60 minutes.

-

After cooling, add water (50 mL) to the reaction mixture and stir for 30 minutes.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water (2 x 20 mL) and dry under vacuum to afford the crude product.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to yield pure this compound.

Protocol 2: Synthesis via Cyclopropanecarbonyl Chloride

This protocol is a two-step procedure involving the synthesis of the acid chloride followed by condensation with aminoguanidine.

Step 1: Synthesis of Cyclopropanecarbonyl Chloride

This procedure is based on a general method for the preparation of acid chlorides.[2][3]

-

In a 100 mL round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap, place cyclopropanecarboxylic acid (8.61 g, 0.1 mol).

-

Slowly add thionyl chloride (13.1 g, 0.11 mol, 8.0 mL) to the flask.

-

Heat the reaction mixture to reflux (approximately 80°C) for 2 hours, or until the evolution of gas (HCl and SO₂) ceases.

-

Allow the mixture to cool to room temperature.

-

Distill the crude product under reduced pressure to obtain pure cyclopropanecarbonyl chloride as a colorless liquid.

Step 2: Synthesis of this compound

This step involves the acylation of aminoguanidine and subsequent cyclization.[1][4]

-

Prepare aminoguanidine hydrochloride as described in Protocol 1, Step 1.

-

In a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve aminoguanidine hydrochloride (11.05 g, 0.1 mol) in pyridine (50 mL) and cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of cyclopropanecarbonyl chloride (10.45 g, 0.1 mol) in dry pyridine (20 mL) from the dropping funnel, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Heat the mixture to reflux for 4 hours to effect cyclization.

-

Cool the reaction mixture and pour it into ice water (200 mL).

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Mandatory Visualization

Caption: Proposed synthetic routes for this compound.

Caption: General experimental workflow for the synthesis and characterization.

Safety Precautions

-

Thionyl chloride and cyclopropanecarbonyl chloride are corrosive and moisture-sensitive. Handle these reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Hydrochloric acid is corrosive. Handle with care, avoiding inhalation of fumes and contact with skin and eyes.

-

Sodium methoxide is a strong base and is flammable. Handle in an inert atmosphere if possible and avoid contact with water.

-

Pyridine is flammable and has a strong, unpleasant odor. Use in a fume hood.

-

Microwave synthesis should be performed in a dedicated microwave reactor with appropriate pressure and temperature monitoring. Ensure the reaction vial is properly sealed.

-

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

- 1. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids | MDPI [mdpi.com]

- 2. Page loading... [guidechem.com]

- 3. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]

- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]

Application Notes and Protocols for the Analytical Characterization of 5-Cyclopropyl-4h-1,2,4-triazol-3-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Cyclopropyl-4h-1,2,4-triazol-3-amine is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. Accurate and comprehensive characterization of this molecule is crucial for its identification, purity assessment, and quality control. These application notes provide detailed protocols for the analytical characterization of this compound using a suite of standard analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Elemental Analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₈N₄ | [1] |

| Molar Mass | 124.14 g/mol | [1] |

| Melting Point | 128 °C | [1] |

| Appearance | Off-white to white solid | |

| IUPAC Name | This compound |

Analytical Techniques and Protocols

A general workflow for the analytical characterization of this compound is outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Expected ¹H and ¹³C NMR Data:

| Atom Type | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| Cyclopropyl-CH | ~1.5 - 2.0 (m) | ~5 - 15 |

| Cyclopropyl-CH₂ | ~0.5 - 1.0 (m) | ~5 - 15 |

| Triazole-NH | ~11.0 - 13.0 (br s) | - |

| Triazole-NH₂ | ~5.0 - 6.0 (br s) | - |

| Triazole-C3 | - | ~150 - 160 |

| Triazole-C5 | - | ~155 - 165 |

Note: Chemical shifts are reported relative to tetramethylsilane (TMS) and may vary depending on the solvent and concentration.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Parameters (¹H NMR):

-

Spectrometer Frequency: 400 MHz or higher

-

Pulse Program: Standard single-pulse sequence (e.g., zg30)

-

Number of Scans: 16-64

-

Relaxation Delay (d1): 1-5 seconds

-

Acquisition Time: 2-4 seconds

-

Spectral Width: 16 ppm

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer Frequency: 100 MHz or higher

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30)

-

Number of Scans: 1024 or more, depending on sample concentration

-

Relaxation Delay (d1): 2 seconds

-

Spectral Width: 240 ppm

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or TMS.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are suitable techniques.

Expected Mass Spectrometry Data:

| Technique | Expected m/z | Interpretation |

| EI-MS | 124 | [M]⁺• (Molecular Ion) |

| ESI-MS | 125 | [M+H]⁺ (Protonated Molecule) |

| High-Resolution MS (HRMS) | 125.0822 | Calculated for [C₅H₉N₄]⁺ |

Experimental Protocol for ESI-MS:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3-5 kV

-

Nebulizer Gas (N₂): 1-2 Bar

-

Drying Gas (N₂) Flow: 5-10 L/min

-

Drying Gas Temperature: 200-300 °C

-

Mass Range: m/z 50-500

-

-

Data Analysis: Identify the protonated molecular ion peak [M+H]⁺. For high-resolution mass spectrometry, compare the accurate mass with the theoretical mass to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the purity of this compound and for quantitative analysis. A reversed-phase method is generally suitable for this polar compound.

Experimental Protocol for HPLC:

-

Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of about 10-100 µg/mL.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-